molecular formula C17H14N8O6 B13146796 N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 65052-16-6

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine

Katalognummer: B13146796
CAS-Nummer: 65052-16-6
Molekulargewicht: 426.3 g/mol
InChI-Schlüssel: XHDQVGIKYMMQMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that features a triazine ring substituted with nitrophenyl groups and an aminoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Nitrophenyl Groups: The triazine core is then reacted with 2-nitroaniline under controlled conditions to introduce the nitrophenyl groups.

    Introduction of the Aminoacetic Acid Moiety: Finally, the aminoacetic acid group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups and the triazine core play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Tris(2-nitrophenylamino)-1,3,5-triazine: Similar structure but with three nitrophenyl groups.

    2-Amino-4,6-bis(2-nitrophenylamino)-1,3,5-triazine: Similar structure but with an additional amino group.

Uniqueness

2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to the presence of the aminoacetic acid moiety, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

65052-16-6

Molekularformel

C17H14N8O6

Molekulargewicht

426.3 g/mol

IUPAC-Name

2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23)

InChI-Schlüssel

XHDQVGIKYMMQMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.